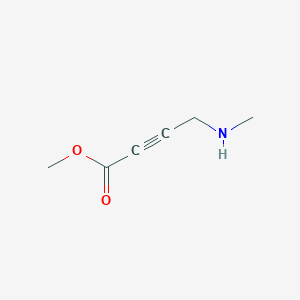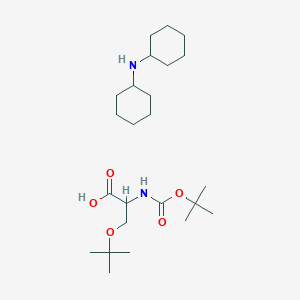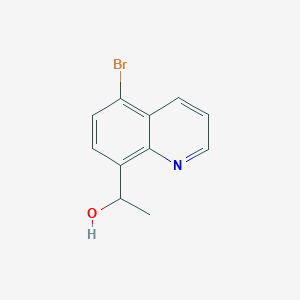
1-(5-Bromoquinolin-8-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromoquinolin-8-yl)ethanol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities The compound features a quinoline ring substituted with a bromine atom at the 5-position and an ethanol group at the 8-position
Méthodes De Préparation
The synthesis of 1-(5-Bromoquinolin-8-yl)ethanol can be achieved through several methodsThe reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in a solvent like chloroform . The resulting 5-bromo-8-hydroxyquinoline is then treated with an appropriate reagent to introduce the ethanol group, completing the synthesis.
Industrial production methods may involve more scalable and efficient processes, such as microwave-assisted synthesis or the use of recyclable catalysts to minimize environmental impact .
Analyse Des Réactions Chimiques
1-(5-Bromoquinolin-8-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 8-quinolinol.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Bromoquinolin-8-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to its potential antimicrobial and anticancer activities.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It finds applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Bromoquinolin-8-yl)ethanol involves its interaction with specific molecular targets. The bromine atom and ethanol group contribute to its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparaison Avec Des Composés Similaires
1-(5-Bromoquinolin-8-yl)ethanol can be compared with other quinoline derivatives, such as 8-hydroxyquinoline and 5-bromo-8-hydroxyquinoline. . This uniqueness makes it a valuable compound for specific research and industrial purposes.
Propriétés
Formule moléculaire |
C11H10BrNO |
|---|---|
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
1-(5-bromoquinolin-8-yl)ethanol |
InChI |
InChI=1S/C11H10BrNO/c1-7(14)8-4-5-10(12)9-3-2-6-13-11(8)9/h2-7,14H,1H3 |
Clé InChI |
VTWRZIPFLDBAJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C2C(=C(C=C1)Br)C=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


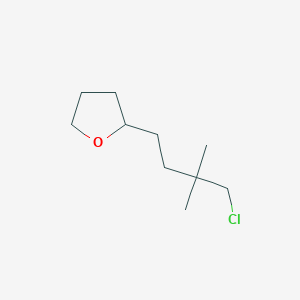
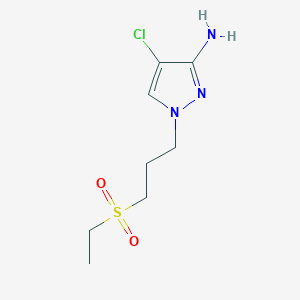

![1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B15328727.png)
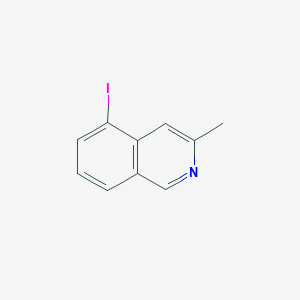
![5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B15328737.png)
![2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B15328748.png)
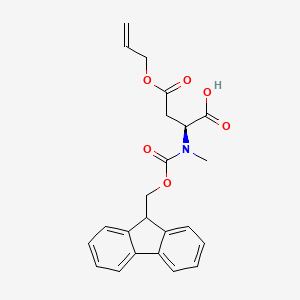
![2-(Pyridin-3-yl)benzo[d]oxazol-4-amine](/img/structure/B15328761.png)
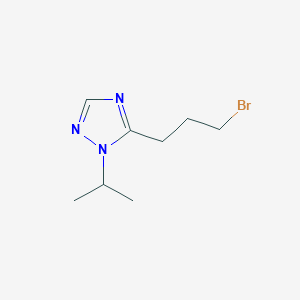
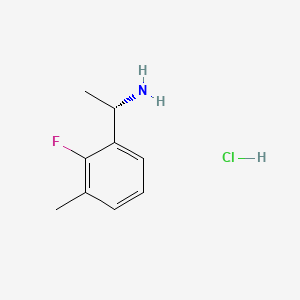
![2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride](/img/structure/B15328796.png)
